
1-(Hexyloxy)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexyloxy)butan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a butanol backbone with a hexyloxy group attached to it
Preparation Methods
The synthesis of 1-(Hexyloxy)butan-1-ol can be achieved through several routes. One common method involves the reaction of butan-1-ol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, resulting in the substitution of the hydroxyl group with the hexyloxy group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Hexyloxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid can form esters.
Scientific Research Applications
1-(Hexyloxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which 1-(Hexyloxy)butan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
1-(Hexyloxy)butan-1-ol can be compared to other similar compounds such as:
Butan-1-ol: A primary alcohol with a shorter carbon chain, lacking the hexyloxy group.
Hexanol: A primary alcohol with a longer carbon chain but without the butanol backbone.
Octan-1-ol: Another primary alcohol with a longer carbon chain, used for comparison in terms of boiling points and hydrophobic interactions.
The uniqueness of this compound lies in its specific combination of a butanol backbone with a hexyloxy group, providing distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
144548-10-7 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-hexoxybutan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-9-12-10(11)8-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
VGJFPMONCRMUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


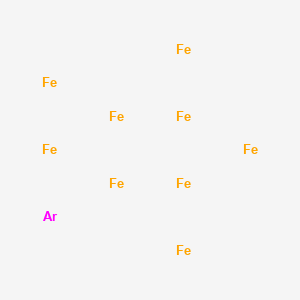
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
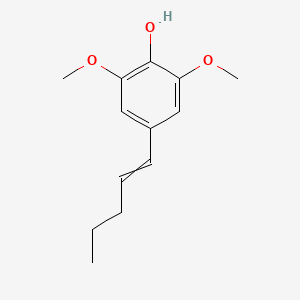
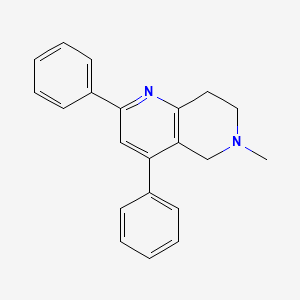
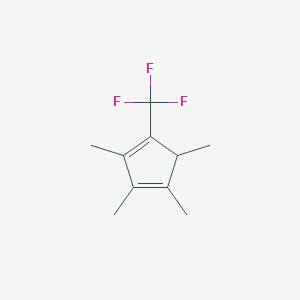

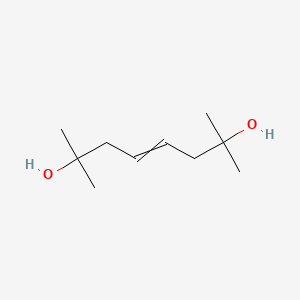
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
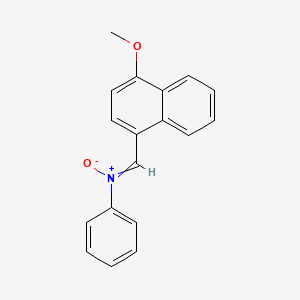
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
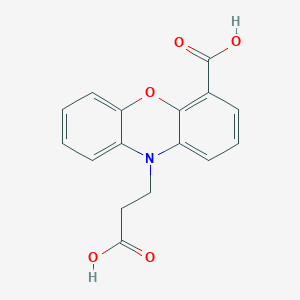
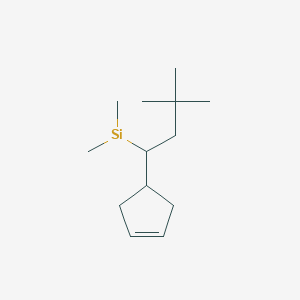
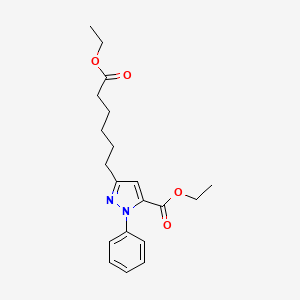
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
